チメロサール

概要

説明

It was developed in the 1920s and has been used as a preservative in vaccines, immunoglobulin preparations, skin test antigens, antivenins, ophthalmic and nasal products, and tattoo inks . The compound is known for its ability to prevent microbial growth in pharmaceutical products during storage and use .

科学的研究の応用

チメロサールは、科学研究において幅広い応用範囲を持っています。

化学: チメロサールは、さまざまな化学製剤において保存剤として使用され、微生物による汚染を防ぎます。

生物学: チメロサールは、生物学研究において、細胞培養培地やその他の生物学的試薬の保存剤として使用されます。

医学: チメロサールは、ワクチンやその他の医薬品において保存剤として使用され、安定性と安全性を確保してきました。

作用機序

チメロサールの作用機序には、さまざまな酵素の硫黄含有活性部位の阻害が含まれます。チメロサールは、グルタチオン、システイン、タンパク質の硫黄含有基など、硫黄含有化合物に結合して、それらの機能を阻害します。 これが、チメロサールの抗菌および抗真菌作用をもたらします .

6. 類似化合物の比較

チメロサールは、次のような他の有機水銀化合物に似ています。

メルブロミン(メルクロム): 局所殺菌剤として使用されます。

ニトロメルソール(メタフェン): 消毒剤および殺菌剤として使用されます。

フェニル水銀酢酸: 点眼薬やその他の医薬品において保存剤として使用されます。

チメロサールを際立たせているのは、ワクチンにおける保存剤としての広範な使用と、微生物の増殖を効果的に抑制する能力です .

生化学分析

Biochemical Properties

Thimerosal is a sulfhydryl (thiol) oxidizing reagent capable of inhibiting a wide range of sulfhydryl-dependent enzymes and proteins such as PI3-kinase-dependent methionine synthase, glutamate transport receptors, and Na+ K+ dependent ATPases .

Cellular Effects

Thimerosal has been observed to cause changes in the activity of enzymes such as SOD, GST, GPx in the kidney and brain of zebrafish, a reduction in GSH levels in all analyzed tissues, and a reduction in MT levels .

Molecular Mechanism

Thimerosal rapidly decomposes in aqueous saline solutions into ethyl-mercury hydroxide and ethyl-mercury chloride . It exerts its effects at the molecular level through these decomposition products, which can interact with biomolecules and potentially inhibit or activate enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, Thimerosal has been observed to cause changes in the lesion index and histomorphology sections over time

Dosage Effects in Animal Models

In animal models, specifically zebrafish, exposure to Thimerosal has been observed to cause changes in the activity of certain enzymes and reductions in the levels of certain biomolecules

Metabolic Pathways

Thimerosal is involved in various metabolic pathways due to its interactions with sulfhydryl-dependent enzymes and proteins

準備方法

チメロサールは、塩化エチル水銀とチオサリチル酸との反応によって合成されます。この反応は通常、水性媒体中で起こり、生成物は結晶化によって単離されます。チメロサールの工業生産には、以下の手順が含まれます。

反応: 塩化エチル水銀とチオサリチル酸を水中で反応させます。

結晶化: 生成物を溶液から結晶化させます。

精製: 結晶を精製して最終製品を得ます.

3. 化学反応の分析

チメロサールは、次のようなさまざまな種類の化学反応を起こします。

酸化: チメロサールは、酸化されてエチル水銀とチオサリチル酸を生成します。

還元: チメロサールは、還元されて水銀とエチルチオサリチル酸を生成します。

置換: チメロサールは、エチル水銀基が他の基に置換される置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、エチル水銀、チオサリチル酸、水銀です .

化学反応の分析

Thimerosal undergoes several types of chemical reactions, including:

Oxidation: Thimerosal can be oxidized to form ethylmercury and thiosalicylic acid.

Reduction: It can be reduced to form mercury and ethylthiosalicylic acid.

Substitution: Thimerosal can undergo substitution reactions where the ethylmercury group is replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are ethylmercury, thiosalicylic acid, and mercury .

類似化合物との比較

Thimerosal is similar to other organomercury compounds such as:

Merbromin (Mercurochrome): Used as a topical antiseptic.

Nitromersol (Metaphen): Used as a disinfectant and antiseptic.

Phenylmercuric acetate: Used as a preservative in eye drops and other pharmaceutical products.

What sets thimerosal apart is its widespread use as a preservative in vaccines and its ability to prevent microbial growth effectively .

生物活性

Thimerosal, an organomercury compound, has been widely used as a preservative in vaccines and other pharmaceutical products due to its antibacterial and antifungal properties. It is a derivative of thiosalicylic acid and consists of approximately 50% mercury by weight. This compound has been the subject of extensive research, particularly concerning its biological activity, safety, and potential health effects.

Thimerosal is metabolized into ethylmercury and thiosalicylate upon administration. Ethylmercury is distinct from methylmercury, which has been associated with neurotoxic effects. The pharmacokinetics of thimerosal show that less than 0.01% of an ingested dose is absorbed from the gastrointestinal tract, with a volume of distribution reported at 266 L. The protein binding of thimerosal in plasma is notably high, ranging from 95% to 99%, primarily to albumin .

The exact mechanism by which thimerosal exerts its biological effects is not fully understood. However, it has been observed to inhibit sulfhydryl-containing active sites in various enzymes and bind to sulfhydryl compounds such as glutathione and cysteine. Additionally, thimerosal activates the inositol trisphosphate (InsP3) calcium channel on the endoplasmic reticulum membrane, leading to increased intracellular calcium levels. This calcium influx can induce various cellular functions that depend on calcium signaling .

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of thimerosal on human and animal cells compared to bacterial and fungal cells. One study found that thimerosal was 333-fold more cytotoxic to human and animal cells than to microbial cells. The half-maximal inhibitory concentration (IC50) values for different cell lines were determined as follows:

| Cell Line | IC50 (µg/ml) | MTD (µg/ml) |

|---|---|---|

| HepG2 | 2.62 | 2 |

| C2C12 | 3.17 | 1.6 |

| PBMC | 1.27 | 1 |

| Vero Cells | 0.86 | 0.29 |

The study indicated that all examined cell lines exhibited suppressed viability at concentrations lower than 5 µg/ml (12.5 µM) of thimerosal .

Antimicrobial Activity

Thimerosal's antimicrobial effectiveness was also evaluated against various strains:

| Microorganism | MIC (µg/ml) |

|---|---|

| Candida albicans | 6.25 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 100 |

| Aspergillus brasiliensis | 12.5 |

These results suggest that while thimerosal is effective against certain microorganisms at higher concentrations, it poses significant toxicity risks to human and animal cells at lower doses .

Thimerosal Exposure and Developmental Disorders

Numerous studies have investigated the potential link between thimerosal exposure from vaccines and developmental disorders, including autism spectrum disorders (ASD). A comprehensive review found no convincing evidence that early exposure to thimerosal had deleterious effects on neurological or psychological outcomes in children. In fact, some analyses suggested a beneficial effect associated with thimerosal exposure regarding certain developmental metrics .

- A notable study involving over 12,000 subjects revealed no significant association between thimerosal exposure from vaccines and autism diagnoses, although a small association with tics in boys was observed .

- Another investigation reported that exposure to thimerosal was inversely related to hyperactivity and conduct problems at later developmental stages .

Safety Guidelines and Regulatory Perspectives

The World Health Organization (WHO) previously recommended a maximum safe dose of 200 μg/ml for thimerosal in vaccines; however, current guidelines suggest that national authorities should establish their own safety standards based on ongoing research into cellular toxicity and antimicrobial efficacy .

Occupational Exposure Limits

The National Institute for Occupational Safety and Health (NIOSH) has established guidelines for occupational exposure limits (OELs) for chemicals like thimerosal, emphasizing the need for careful assessment of its toxicological endpoints, including carcinogenicity, reproductive toxicity, and specific target organ toxicity .

特性

IUPAC Name |

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKIYNMVFMVABJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

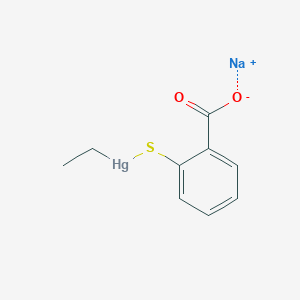

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9HgO2S.Na, C9H9HgNaO2S | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025540 | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO] | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although its mechanism of action is not fully understood, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on the endoplasmic reticular membrane, thereby triggering the release of intracellular calcium resulting in a calcium-induced calcium-influx of extracellular calcium. Therefore, thimerosal may induce or inhibit various cellular functions that are dependent on the signaling of calcium. Ethylmercury is metabolized to inorganic mercury more rapidly than methylmercury. This difference in metabolism may account for kidney pathology that can result from toxic quantities. Also, whereas the increase in oxidative stress and induction of apoptosis observed in vitro with large doses (405 μg/L to 101 mg/L) of thimerosal may explain its damaging neurological effects. The effects of low-dose ethylmercury are not completely understood to date. It is known, however, that the shorter half-life of ethylmercury (the metabolite of thimerosal) allows for very limited opportunities of ethylmercury derived from thimerosal in vaccines. Ethylmercury is a lipophilic cation that is capable of crossing the blood-brain barrier. The octanol/water partition coefficients of methyl and ethylmercury are 1.4 to 1.8, at intracellular pH and [Cl−], therefore, both organomercury compounds will primarily exist as intracellular lipophilic cations. It has been demonstrated that lipophilic cations accumulate inside mitochondria, in a Nernstian fashion, driven by the steady state membrane potential. As the typical mitochondrial membrane potential of astrocytes and neurons is between 140–170 mV, one would expect the concentration of these organomercury compounds within mitochondria to be approximately 1000 times greater than the cytosolic concentration. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Cream colored, crystalline powder | |

CAS No. |

54-64-8 | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomersal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIMEROSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2225PI3MOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

450 to 451 °F (decomposes) (NTP, 1992) | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。